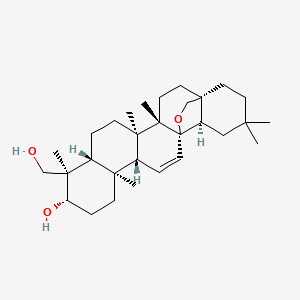

16-Deoxysaikogenin F

Beschreibung

Eigenschaften

IUPAC Name |

(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-24(2)13-15-29-16-14-28(6)27(5)11-7-20-25(3,10-9-23(32)26(20,4)18-31)21(27)8-12-30(28,33-19-29)22(29)17-24/h8,12,20-23,31-32H,7,9-11,13-19H2,1-6H3/t20-,21-,22-,23+,25+,26+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHYCHLBHJUCPN-TYFPGHAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23CCC4(C5(CCC6C(C5C=CC4(C2C1)OC3)(CCC(C6(C)CO)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(CC[C@@]6([C@H]4CC(CC6)(C)C)CO5)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 16-Deoxysaikogenin F

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The fundamental molecular properties of 16-Deoxysaikogenin F are summarized below. This information is critical for any experimental design, including dosage calculations, analytical method development, and interpretation of results.

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₃ |

| Molecular Weight | 456.711 g/mol |

Biological Activity and Signaling Pathways: A Knowledge Gap

As of this writing, specific, peer-reviewed research detailing the biological activities, experimental protocols, and associated signaling pathways of this compound is not available in prominent scientific databases. The scientific community has yet to extensively characterize the pharmacological profile of this particular saikogenin derivative.

Therefore, the creation of detailed experimental protocols and signaling pathway diagrams, as initially intended for this guide, cannot be completed at this time. The absence of such data presents a significant opportunity for novel research in areas such as, but not limited to:

-

Anti-inflammatory effects: Investigating the potential of this compound to modulate inflammatory responses.

-

Anticancer activity: Screening for cytotoxic or cytostatic effects against various cancer cell lines.

-

Antiviral properties: Assessing its efficacy against a range of viruses.

Researchers initiating studies on this compound will be contributing to a nascent field of inquiry.

Future Research Directions: A Logical Workflow

For scientists embarking on the study of this compound, a logical experimental workflow is proposed. This workflow is designed to systematically elucidate the compound's biological functions and mechanisms of action.

Unveiling 16-Deoxysaikogenin F: A Technical Guide to Its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Deoxysaikogenin F is a pentacyclic triterpenoid (B12794562) sapogenin, a core structural component of various saikosaponins. These naturally occurring glycosides, predominantly found in the roots of plants from the Bupleurum genus, have a long history of use in traditional medicine, particularly in Asia, for treating a range of ailments. Modern pharmacological studies have begun to elucidate the scientific basis for these therapeutic effects, with saikosaponins and their aglycones, such as this compound, demonstrating a variety of biological activities, including potent anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential molecular mechanisms of action, with a focus on key inflammatory signaling pathways.

Natural Sources of this compound

The primary natural sources of this compound are plants belonging to the Bupleurum genus (Apiaceae family). The roots of these plants, commonly known as "Chaihu" in traditional Chinese medicine, are particularly rich in saikosaponins, the precursors to this compound. While numerous Bupleurum species exist, the most well-documented sources for saikosaponins that can yield this compound upon hydrolysis include:

The concentration of specific saikosaponins, and consequently the potential yield of this compound, can vary significantly depending on the plant species, geographical origin, cultivation conditions, and age of the plant.

Isolation and Purification of this compound

The isolation of this compound is typically achieved through the hydrolysis of its corresponding saikosaponins, which are first extracted from the plant material. The general workflow involves extraction of crude saikosaponins, followed by hydrolysis to cleave the sugar moieties, and subsequent chromatographic purification of the target aglycone.

Experimental Protocol: Extraction of Crude Saikosaponins from Bupleurum Root

This protocol provides a general method for the extraction of crude saikosaponins, which can then be used for the isolation of this compound.

1. Materials and Reagents:

-

Dried roots of Bupleurum sp.

-

Methanol (B129727) (MeOH)

-

Chloroform (B151607) (CHCl₃)

-

Distilled water (H₂O)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

2. Procedure:

-

Grind the dried roots of Bupleurum sp. into a fine powder.

-

Extract the powdered root material with methanol at room temperature for an extended period (e.g., 7 days)[2].

-

Concentrate the methanol extract in vacuo using a rotary evaporator to obtain a residue[2].

-

Suspend the residue in distilled water and perform a liquid-liquid extraction with chloroform[2].

-

Separate the chloroform layer and concentrate it in vacuo to yield the crude saikosaponin extract[2].

Experimental Protocol: Hydrolysis of Saikosaponins and Purification of this compound

1. Materials and Reagents:

-

Crude saikosaponin extract

-

β-glucosidase or a crude enzyme preparation with glycoside hydrolase activity

-

Buffer solution (e.g., phosphate (B84403) or citrate (B86180) buffer, pH optimized for the enzyme)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)

-

High-Performance Liquid Chromatography (HPLC) system (preparative)

-

C18 HPLC column

2. Procedure:

-

Dissolve the crude saikosaponin extract in an appropriate buffer.

-

Add the glycoside hydrolase enzyme to the solution and incubate at an optimal temperature (e.g., 30-37°C) and pH (e.g., 6.5-7.0) to facilitate the hydrolysis of the glycosidic bonds[3].

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Once the hydrolysis is complete, quench the reaction and extract the resulting aglycones with an organic solvent like ethyl acetate.

-

Concentrate the organic extract to obtain a crude mixture of saikogenins.

-

Subject the crude saikogenin mixture to silica gel column chromatography, eluting with a gradient of solvents such as a chloroform-methanol mixture[2].

-

Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

-

Pool the fractions rich in this compound and subject them to further purification using preparative HPLC with a C18 column and a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to obtain the pure compound.

Quantitative Analysis

Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1][6] While specific yield data for this compound is not extensively reported, the total saikosaponin content in the roots of Bupleurum species can range from approximately 3% to 7%, with Chinese varieties generally showing higher concentrations than Korean ones.[3] The yield of a specific aglycone like this compound would be a fraction of this total saponin (B1150181) content.

| Plant Source | Reported Total Saikosaponin Content (% dry weight) | Reference |

| Bupleurum falcatum L. (Chinese) | 6.52 - 7.10 | [3] |

| Bupleurum falcatum L. (Korean) | 3.32 - 3.88 | [3] |

| Bupleurum chinense DC. | Generally higher than B. scorzonerifolium | [1] |

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the broader class of saikosaponins has been shown to exert anti-inflammatory effects through the modulation of key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Plant-derived compounds with anti-inflammatory properties often act by inhibiting this pathway.[7][8][9]

MAPK Signaling Pathway

The MAPK signaling cascades are another crucial set of pathways involved in inflammation and other cellular processes. These pathways typically consist of a three-tiered kinase module: a MAPKKK, a MAPKK, and a MAPK. Extracellular stimuli activate this cascade, leading to the phosphorylation and activation of transcription factors that regulate the expression of inflammatory mediators. Tenuigenin, another natural compound, has been shown to exert anti-inflammatory effects by inhibiting the MAPK and NF-κB pathways.[10]

Conclusion

This compound represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug development. Its origin from well-established medicinal plants of the Bupleurum genus provides a strong foundation for further investigation. While general methods for the isolation of its parent saikosaponins are established, further research is required to develop optimized and scalable purification protocols specifically for this compound and to accurately quantify its yield from various natural sources. Moreover, detailed studies are needed to precisely elucidate its molecular mechanisms of action and to confirm its inhibitory effects on key inflammatory signaling pathways such as NF-κB and MAPK. This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge and highlighting the areas ripe for future exploration in the development of this compound as a novel therapeutic agent.

References

- 1. Quantitative and Differential Analysis between Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd. Using HPLC-MS and GC-MS Coupled with Multivariate Statistical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Saikosaponin D Isolated from Bupleurum falcatum Inhibits Selectin-Mediated Cell Adhesion | Semantic Scholar [semanticscholar.org]

- 5. Structure and actions of saikosaponins isolated from Bupleurum falcatum L. I. Anti-inflammatory action of saikosaponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative and Differential Analysis between Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd. Using HPLC-MS and GC-MS Coupled with Multivariate Statistical Analysis [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Tenuigenin exhibits anti-inflammatory activity via inhibiting MAPK and NF-κB and inducing Nrf2/HO-1 signaling in macrophages - Food & Function (RSC Publishing) [pubs.rsc.org]

The Uncharted Path: A Technical Guide to the Biosynthesis of 16-Deoxysaikogenin F in Plants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate biosynthetic pathway of 16-Deoxysaikogenin F, a triterpenoid (B12794562) saponin (B1150181) of significant medicinal interest, within plant systems. While the complete pathway remains an active area of research, this document synthesizes current knowledge, presenting a putative pathway based on the well-established biosynthesis of its parent compounds, the saikosaponins. This guide provides a comprehensive overview of the enzymatic players, regulatory networks, and quantitative data available to date, alongside detailed experimental protocols to empower further investigation in this field.

The Core Biosynthetic Pathway: From Primary Metabolism to a Triterpenoid Scaffold

The journey to this compound begins with fundamental building blocks derived from primary metabolism. Like all triterpenoids, its carbon skeleton originates from the isoprenoid pathway. In plants, this involves the coordinated action of the cytosolic Mevalonate (MVA) pathway and the plastidial Methylerythritol Phosphate (B84403) (MEP) pathway, which both produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

These precursors are sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SS) to produce squalene. Squalene epoxidase (SE) subsequently catalyzes the epoxidation of squalene to 2,3-oxidosqualene, a critical branch point in triterpenoid biosynthesis.

The first committed step towards saikosaponin biosynthesis is the cyclization of 2,3-oxidosqualene. In Bupleurum species, the primary producers of saikosaponins, this reaction is catalyzed by β-amyrin synthase (β-AS), which stereospecifically forms the pentacyclic triterpene scaffold, β-amyrin.

Diagram of the Early Biosynthesis Pathway of Saikosaponins

The Path to Saikogenins: The Role of Cytochrome P450s

The formation of the diverse array of saikosaponins, including the aglycone this compound, from the β-amyrin scaffold is orchestrated by a series of oxidative modifications. These reactions are primarily catalyzed by a versatile class of enzymes known as cytochrome P450 monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups and other functionalities at specific positions on the triterpenoid backbone.

While the precise P450s involved in the biosynthesis of this compound in Bupleurum are yet to be definitively characterized, research points towards members of the CYP716 family as key players in saikosaponin structural diversification. For instance, a study on Platycodon grandiflorus identified a CYP716A subfamily member as a β-amyrin C-16β oxidase.[1] This highlights the potential for a related, yet distinct, CYP716 enzyme in Bupleurum that may catalyze other oxidations without acting on the C-16 position, or the involvement of an as-yet-unidentified enzyme class.

The putative steps leading from β-amyrin to saikogenin F, the likely precursor to this compound, are believed to involve oxidations at C-11, C-23, and C-28, and the formation of a C-13,28 ether bridge. The absence of a hydroxyl group at the C-16 position in this compound is the defining feature that distinguishes its biosynthesis from that of other major saikogenins like saikogenin A and D.

Proposed Biosynthetic Pathway from β-Amyrin to this compound

Glycosylation: The Final Touch

The final step in the biosynthesis of saikosaponins is the attachment of sugar moieties to the saikogenin aglycone. This process, known as glycosylation, is catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer sugar molecules, typically glucose, rhamnose, or xylose, from an activated sugar donor (UDP-sugar) to specific hydroxyl groups on the aglycone. The pattern of glycosylation is a major contributor to the vast diversity of saikosaponins and significantly influences their pharmacological properties. While this compound is an aglycone, it serves as the precursor for various glycosylated forms.

Quantitative Data on Saikosaponin Content

The accumulation of saikosaponins in Bupleurum species is influenced by genetic and environmental factors. The tables below summarize quantitative data on saikosaponin content from various studies.

Table 1: Saikosaponin Content in Different Bupleurum Species

| Species | Saikosaponin 'a' (mg/g DW) | Saikosaponin 'c' (mg/g DW) | Saikosaponin 'd' (mg/g DW) | Total Saikosaponins (mg/g DW) | Reference |

| B. falcatum 'Mishima' | 7.46 | - | - | 12.82 | [2] |

| B. falcatum | 4.85 | 1.82 | - | 6.70 | [2] |

| B. latissimum | - | 3.52 | - | 4.90 | [2] |

| B. chinense | 1.36% | - | - | - | [3] |

| B. scorzonerifolium | 0.58% - 1.95% | - | - | - | [3] |

Table 2: Saikosaponin Content in Different Tissues and Growth Conditions of Bupleurum falcatum

| Cultivar/Condition | Saikosaponin Content (% of Dry Weight) | Reference |

| One-year-old roots (Ibaraki cultivar) | Higher than other cultivars | [4] |

| Two-year-old roots | Higher xylem area, saikosaponins in phloem | [4] |

| Upper part of root | Higher than lower part | [4] |

| Lateral roots | Higher than main roots | [4] |

| Low light conditions | Increased saikosaponin content | [3] |

| Methyl Jasmonate (100 µM) + CaCl2 (20 mM) | 31.7 mg/g-dry root | [5] |

Regulation of the Biosynthetic Pathway

The biosynthesis of saikosaponins is tightly regulated at the transcriptional level. Various transcription factor families, including AP2/ERF, WRKY, bHLH, and bZIP, have been implicated in the regulation of genes encoding key enzymes in the pathway.[6][7]

Plant hormones, particularly methyl jasmonate (MeJA) and abscisic acid (ABA), play crucial roles as signaling molecules that modulate saikosaponin accumulation. MeJA is a well-known elicitor of secondary metabolite production in plants and has been shown to significantly increase the expression of saikosaponin biosynthetic genes and the accumulation of saikosaponins.[8] Conversely, ABA has been reported to have a negative regulatory effect on saikosaponin biosynthesis under certain conditions.[9]

Signaling Pathway for the Regulation of Saikosaponin Biosynthesis

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression of Bupleurum P450s in Saccharomyces cerevisiae

This protocol describes the functional characterization of candidate P450 enzymes from Bupleurum by expressing them in a yeast system engineered to produce the β-amyrin substrate.

Experimental Workflow:

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the roots of Bupleurum species using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Amplification and Cloning: The open reading frame (ORF) of the candidate P450 gene is amplified by PCR using gene-specific primers. The PCR product is then cloned into a yeast expression vector, such as pYES-DEST52, which contains a galactose-inducible promoter.

-

Yeast Transformation and Culture: The expression vector is transformed into a Saccharomyces cerevisiae strain that has been engineered to produce β-amyrin. Transformants are selected on appropriate selective media.

-

Protein Expression and In Vivo Bioconversion: A single colony of the transformed yeast is grown in selective medium with glucose. The cells are then transferred to a medium containing galactose to induce the expression of the P450 enzyme. The culture is incubated for 48-72 hours to allow for the bioconversion of β-amyrin.

-

Metabolite Extraction and Analysis: The yeast cells are harvested, and triterpenoids are extracted using an organic solvent such as ethyl acetate. The extracted metabolites are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the products of the P450-catalyzed reaction.

In Vitro Enzyme Assay for Triterpene-Modifying P450s

This protocol allows for the determination of the specific activity and kinetic parameters of a purified or microsomally expressed P450 enzyme.

Methodology:

-

Microsome Preparation: Yeast cells expressing the P450 of interest are harvested and lysed. The microsomal fraction, which contains the membrane-bound P450, is isolated by differential centrifugation.

-

Enzyme Reaction: The reaction mixture contains the microsomal preparation, a buffer (e.g., potassium phosphate buffer, pH 7.4), the substrate (e.g., β-amyrin dissolved in a suitable solvent), and a source of reducing equivalents, typically an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation and Termination: The reaction is initiated by the addition of the NADPH-generating system and incubated at a specific temperature (e.g., 30°C) for a defined period. The reaction is terminated by the addition of an organic solvent.

-

Product Extraction and Analysis: The reaction products are extracted with an organic solvent and analyzed by GC-MS or LC-MS. The amount of product formed is quantified to determine the enzyme activity. For kinetic analysis, the initial reaction rates are measured at varying substrate concentrations.

Future Perspectives and Conclusion

The biosynthesis of this compound presents a fascinating area of plant biochemistry with significant potential for biotechnological applications. While the core pathway is largely understood, the specific enzymes responsible for the final tailoring steps in Bupleurum remain to be fully elucidated. The identification and functional characterization of the complete set of P450s and UGTs involved will be crucial for the metabolic engineering of this valuable compound in microbial or plant-based production systems.

The protocols and data presented in this guide provide a solid foundation for researchers to build upon. Future work should focus on the functional genomics of Bupleurum species to identify the missing enzymatic links, detailed kinetic characterization of the involved enzymes, and a deeper understanding of the regulatory networks that control the flux through this important pathway. Such knowledge will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this compound and other valuable saikosaponins for pharmaceutical applications.

References

- 1. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 2. mdpi.com [mdpi.com]

- 3. Putative Genes Involved in Saikosaponin Biosynthesis in Bupleurum Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 5. Efficient production of saikosaponins in Bupleurum falcatum root fragments combined with signal transducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Progress in Saikosaponin Biosynthesis in Bupleurum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Transcriptome Analysis Provides Insights into the Molecular Mechanism Underlying the Effect of MeJA Treatment on the Biosynthesis of Saikosaponins in Bupleurum chinense DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of 16-Deoxysaikogenin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Deoxysaikogenin F is a triterpenoid (B12794562) sapogenin, a class of natural products known for their diverse and potent biological activities. As an aglycone derivative of certain saikosaponins, it has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realms of anti-inflammatory and anti-cancer research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its role in cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutic agents.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Source |

| CAS Number | 57475-62-4 | [1] |

| Molecular Formula | C₃₀H₄₈O₃ | [1] |

| Molecular Weight | 456.71 g/mol | N/A |

| Melting Point | Not available | N/A |

| Boiling Point (Predicted) | 552.0 ± 50.0 °C | N/A |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | N/A |

| Solubility | Soluble in methanol (B129727) and ethanol; limited solubility in water. | [2] |

N/A: Not available in the searched sources.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest literature review, specific ¹H and ¹³C NMR spectral data for this compound were not publicly available. However, related saikosaponin structures have been extensively characterized by NMR.

Infrared (IR) Spectroscopy

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching: Sharp peaks around 2850-3000 cm⁻¹ corresponding to alkane C-H bonds.

-

C=C stretching: A peak in the 1640-1680 cm⁻¹ region, characteristic of the double bond in the oleanane (B1240867) skeleton.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Detailed mass spectrometry data for this compound is not available in the public domain. High-resolution mass spectrometry would be required to confirm the elemental composition and provide insights into the fragmentation pattern for structural elucidation.

Biological Activities and Signaling Pathways

Saikosaponins, the parent compounds of this compound, are known to possess a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities. While specific studies on this compound are limited, the activities of related saikosaponins, such as Saikosaponin D (SSD), provide valuable insights into its potential mechanisms of action.

Anti-Inflammatory Activity

Saikosaponins have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, Saikosaponin D has been reported to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. This is often mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Apoptotic Activity in Cancer Cells

Saikosaponin D has demonstrated pro-apoptotic effects in various cancer cell lines. It can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c from mitochondria, and subsequent activation of caspases. Furthermore, SSD has been shown to modulate signaling pathways such as PI3K/Akt and STAT3, which are critical for cancer cell survival and proliferation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing scientific research. The following sections outline methodologies commonly employed in the study of saikosaponins and their derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

Methodology:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

Methodology:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p65, p65, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Conclusion

This compound represents a promising natural product with potential for therapeutic development. While current research provides a foundational understanding of its properties and biological activities, further investigation is warranted. Specifically, detailed elucidation of its physicochemical properties, including experimental determination of its melting point and comprehensive spectral characterization, is crucial. Moreover, in-depth studies are needed to confirm its specific molecular targets and to fully delineate the signaling pathways through which it exerts its anti-inflammatory and anti-cancer effects. This technical guide serves as a starting point for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications.

References

16-Deoxysaikogenin F solubility in different solvents

An In-Depth Technical Guide to the Solubility of 16-Deoxysaikogenin F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a triterpenoid (B12794562) saponin. Given the limited direct quantitative data for this specific compound in publicly available literature, this guide synthesizes information from related compounds and established methodologies to provide a robust framework for researchers.

Introduction to this compound

This compound is a member of the saikosaponin family, a group of oleanane-type triterpenoid saponins. These compounds are of significant interest in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and efficacy in both in vitro and in vivo studies. Triterpenoid saponins, in general, exhibit poor aqueous solubility, which can present challenges for their therapeutic application.

Solubility Profile of Saikosaponins

The following table summarizes the known solubility of Saikosaponin A, which can be used as a reference point for this compound.

| Solvent | Solubility (Saikosaponin A) | Solvent Type | Expected Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2] | Polar Aprotic | High |

| Ethanol | 100 mg/mL[2] | Polar Protic | High |

| Methanol | Data not available | Polar Protic | Likely High |

| Water | Insoluble[2] | Polar Protic | Low to Insoluble |

| Acetone | Data not available | Polar Aprotic | Moderate to High |

| Chloroform | Data not available | Nonpolar | Moderate |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the equilibrium solubility of this compound in various solvents using High-Performance Liquid Chromatography (HPLC). This protocol is adapted from standard methods for determining the solubility of poorly soluble natural products.

Objective: To determine the equilibrium solubility of this compound in a range of organic and aqueous solvents.

Materials:

-

This compound (high purity standard)

-

Solvents (HPLC grade): DMSO, Ethanol, Methanol, Acetonitrile, Water, Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

2 mL glass vials with screw caps

-

Magnetic stir bars

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Analytical balance

Procedure:

-

Preparation of Standard Stock Solution:

-

Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent in which it is freely soluble (e.g., DMSO) to prepare a 1 mg/mL stock solution.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a 2 mL vial containing 1 mL of the test solvent.

-

Place a small magnetic stir bar in each vial.

-

Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the incubation period, allow the vials to stand undisturbed for at least one hour to allow undissolved particles to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet any remaining solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

-

Dilute the filtered solution with the mobile phase if necessary to fall within the range of the calibration curve.

-

-

HPLC Analysis:

-

Analyze the prepared samples by HPLC. A C18 column is typically suitable for the separation of saikosaponins.

-

The mobile phase often consists of a gradient of water (with a modifier like 0.1% acetic acid) and acetonitrile.

-

Due to the lack of a strong chromophore in some saponins, an ELSD or a low UV wavelength (e.g., 210 nm) is recommended for detection.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated sample solutions from the calibration curve.

-

Calculate the solubility in mg/mL or other desired units, taking into account any dilution factors.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Potential Biological Activity and Signaling Pathway

Saikosaponins, including potentially this compound, are known to exert anti-cancer effects through various mechanisms. One such mechanism involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. While the specific pathways affected by this compound require further investigation, the activity of the related compound, Saikosaponin D (SSD), provides a valuable model. SSD has been shown to inhibit cancer cell growth by suppressing the p-STAT3/C/EBPβ signaling pathway, which in turn controls the expression of COX2, an enzyme involved in inflammation and cancer progression.

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, which is a common target in anti-angiogenic cancer therapy. While a direct link to this compound is not established, it represents a plausible target for compounds with anti-cancer properties.

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. While direct quantitative data remains to be elucidated, the information on related saikosaponins offers a strong predictive basis. The detailed experimental protocol and visualized workflow provide a practical framework for determining its solubility in a laboratory setting. Furthermore, the exploration of potential biological activities and associated signaling pathways highlights the therapeutic potential of this compound and underscores the importance of solubility studies in advancing its development as a potential drug candidate.

References

The Biological Activities of Saikosaponins: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific compound 16-Deoxysaikogenin F is scarce in publicly available scientific literature. This guide will focus on the well-documented biological activities of its parent family, the saikosaponins and their aglycones (saikogenins), derived from the medicinal plant Bupleurum. The findings presented here provide a foundational understanding of the potential therapeutic actions of this class of compounds.

Introduction

Saikosaponins are oleanane-type triterpenoid (B12794562) saponins (B1172615) that are the primary bioactive constituents of the roots of Bupleurum species, a plant used for centuries in Traditional Chinese Medicine. These compounds have garnered significant scientific interest due to their diverse pharmacological effects, including anti-inflammatory, anticancer, antiviral, and immunomodulatory activities. Saikogenins are the aglycone forms of saikosaponins, meaning they are the core structure without the attached sugar moieties. This compound is one such saikogenin. While research on this specific molecule is limited, the broader family of saikosaponins has been extensively studied, with Saikosaponin A (SSA), Saikosaponin B2 (SSB2), and Saikosaponin D (SSD) being among the most investigated.

This technical guide provides a comprehensive overview of the known biological activities of saikosaponins, with a focus on quantitative data, detailed experimental protocols for key assays, and the underlying signaling pathways.

Anti-inflammatory Activity

Saikosaponins exhibit potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

The anti-inflammatory mechanism of saikosaponins primarily involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Saikosaponin A was shown to suppress the phosphorylation of IκBα, which prevents the translocation of the p65 subunit of NF-κB into the nucleus.[1] This, in turn, reduces the expression of NF-κB target genes, including those for pro-inflammatory cytokines.[1] Additionally, SSA downregulates the phosphorylation of the key MAPK components p38, JNK, and ERK.[1]

A study on Saikogenin F from Bupleurum smithii indicated that it ameliorates learning and memory impairment in a mouse model of Alzheimer's disease through an anti-inflammatory effect, suggesting that the core saikogenin structure is crucial for this activity. Total saikosaponins have also been shown to inhibit neuroinflammation in Alzheimer's models by downregulating NF-κB expression.

Quantitative Data: Anti-inflammatory Effects

| Compound | Cell Line | Assay | Target | Effective Concentration/Result |

| Saikosaponin A | RAW 264.7 Macrophages | ELISA / Western Blot | TNF-α, IL-1β, IL-6, iNOS, COX-2 Production | Significant inhibition at non-toxic concentrations.[1] |

| Saikosaponin A | RAW 264.7 Macrophages | Western Blot | NF-κB and MAPK pathway phosphorylation | Significant inhibition.[1] |

| Saikosaponin D | Murine T lymphocytes | Flow Cytometry | T lymphocyte activation (CD69, CD71 expression) | Potent suppression. |

Signaling Pathway Visualization

Caption: Saikosaponin Anti-inflammatory Mechanism.

Experimental Protocols

1. LPS-Induced Inflammation in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 6-well or 96-well plates. After reaching approximately 80% confluency, they are pre-treated with various concentrations of the test saikosaponin (e.g., Saikosaponin A) for 1-2 hours. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 18-24 hours).

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess assay.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

2. Western Blot Analysis for NF-κB and MAPK Signaling

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS. For analysis of NF-κB translocation, nuclear and cytoplasmic protein fractions are extracted using a specialized kit. For total protein analysis, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. β-actin is typically used as a loading control.

Anticancer Activity

Several saikosaponins have demonstrated significant anticancer effects through the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation across various cancer cell lines.

Saikosaponin D (SSD) has been shown to inhibit the proliferation of pancreatic cancer cells and induce apoptosis by activating the MKK4-JNK signaling pathway. This leads to the cleavage of caspase-9 and caspase-3, key executioners of apoptosis. Saikosaponin A (SSA) has been found to induce apoptosis in human cervical cancer (HeLa) cells, also through a mitochondria-mediated pathway involving the loss of mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and activation of caspase-3.

Quantitative Data: In Vitro Cytotoxicity and Apoptosis

| Compound | Cell Line | Assay | Effect | IC50 / Effective Concentration |

| Saikosaponin D | BxPC3, PANC1 (Pancreatic) | MTT Assay | Cytotoxicity | Significant inhibition in a dose-dependent manner. |

| Saikosaponin D | BxPC3 (Pancreatic) | Flow Cytometry | Apoptosis Induction | Obvious apoptosis after exposure. |

| Saikosaponin A | HeLa (Cervical Cancer) | CCK-8 Assay | Cytotoxicity | 42.47% viability at 15 µM after 24h. |

| Saikosaponin A | HeLa (Cervical Cancer) | Flow Cytometry | Apoptosis Induction | 48.80% apoptosis at 15 µM. |

Signaling Pathway Visualization

Caption: Saikosaponin D-induced Apoptosis Pathway.

Experimental Protocols

1. Cell Viability (MTT/CCK-8) Assay

-

Cell Seeding: Cancer cells (e.g., BxPC3, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test saikosaponin. A vehicle control (e.g., DMSO) is also included. The cells are incubated for specified time periods (e.g., 24, 48, 72 hours).

-

MTT/CCK-8 Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization (for MTT): The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm for MTT or 450 nm for CCK-8. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of saikosaponin for the specified duration.

-

Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic. The data is analyzed to quantify the percentage of apoptotic cells.

Antiviral Activity

Saikosaponins have demonstrated inhibitory effects against a range of viruses. Notably, Saikosaponins A, B2, C, and D have been evaluated for their activity against human coronavirus 229E (HCoV-229E).

Saikosaponin B2 was found to be the most potent, with its mode of action involving the interference with the early stages of viral replication, including viral attachment and penetration into the host cells.

Quantitative Data: Antiviral Activity against HCoV-229E

| Compound | Virus | Cell Line | Assay | IC50 (µmol/L) | CC50 (µmol/L) | Selectivity Index (SI) |

| Saikosaponin A | HCoV-229E | MRC-5 | XTT Assay | Not Specified | 228.1 ± 3.8 | 26.6 |

| Saikosaponin B2 | HCoV-229E | MRC-5 | XTT Assay | 1.7 ± 0.1 | 383.3 ± 0.2 | 221.9 |

| Saikosaponin C | HCoV-229E | MRC-5 | XTT Assay | Not Specified | > 250 | - |

| Saikosaponin D | HCoV-229E | MRC-5 | XTT Assay | Not Specified | > 250 | - |

Experimental Workflow Visualization

References

Unveiling 16-Deoxysaikogenin F: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical discovery and foundational characterization of 16-Deoxysaikogenin F, a significant triterpenoid (B12794562) sapogenin derived from the roots of Bupleurum species. This document provides a comprehensive overview of the early scientific investigations that led to its isolation and structural elucidation, complete with detailed experimental protocols and a summary of its initial physicochemical and biological assessments.

Historical Discovery: A Look Back

Physicochemical Characterization

The initial characterization of this compound relied on a combination of chemical and spectroscopic techniques to determine its fundamental properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃₀H₄₈O₃ |

| Molecular Weight | 456.7 g/mol |

| Melting Point | Data not readily available in searched literature |

| Optical Rotation | Data not readily available in searched literature |

| Appearance | Crystalline solid (typical for sapogenins) |

Structural Elucidation: Unraveling the Molecule

The determination of the intricate structure of this compound was a significant achievement, accomplished through the application of then-emerging spectroscopic methods.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations and Interpretations |

| ¹H NMR | Signals corresponding to multiple methyl groups, olefinic protons, and protons adjacent to hydroxyl groups, providing insights into the triterpenoid backbone. |

| ¹³C NMR | Resonances confirming the presence of 30 carbon atoms, including characteristic shifts for sp² carbons of a double bond and sp³ carbons bearing hydroxyl groups. |

| Mass Spectrometry (MS) | The molecular ion peak consistent with the chemical formula C₃₀H₄₈O₃, along with fragmentation patterns aiding in the structural confirmation. |

Experimental Protocols

The following sections detail the generalized methodologies employed in the historical isolation and characterization of this compound.

Isolation of Saikosaponins from Bupleurum Roots

The initial step involves the extraction of the parent saikosaponins from the dried and powdered roots of Bupleurum falcatum or other related species.

Methodology:

-

Extraction: The powdered root material is typically subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature or under reflux.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The crude extract is then suspended in water and partitioned against a less polar solvent, like n-butanol, to separate the saponin-rich fraction.

-

Chromatography: The butanol-soluble fraction is subjected to column chromatography over silica (B1680970) gel or alumina, eluting with a gradient of chloroform (B151607) and methanol to separate individual saikosaponins.

-

Analysis: Fractions are monitored by thin-layer chromatography (TLC) to identify and pool those containing the desired saponins (B1172615).

Acid Hydrolysis of Saikosaponins to Yield this compound

To obtain the sapogenin core, the isolated saikosaponins are subjected to acid hydrolysis to cleave the sugar moieties.

Methodology:

-

Hydrolysis: The purified saikosaponin fraction is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous acid solution (e.g., 2N HCl).

-

Heating: The mixture is heated under reflux for several hours to ensure complete cleavage of the glycosidic bonds.

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base. The precipitated sapogenins are then extracted with an organic solvent such as chloroform or ethyl acetate.

-

Purification: The crude sapogenin extract is washed, dried, and then purified by recrystallization or further column chromatography to yield pure this compound.

Early Biological Investigations

Initial studies on saikosaponins and their aglycones, including this compound, were primarily focused on the pharmacological activities traditionally associated with Bupleurum roots, such as anti-inflammatory, hepatoprotective, and immunomodulatory effects. However, specific early studies focusing solely on the biological activity of this compound are not extensively detailed in the readily available modern literature. The investigation of its specific mechanisms of action and signaling pathway interactions is a subject of more contemporary research.

Conclusion

The historical discovery and characterization of this compound were crucial steps in understanding the complex phytochemistry of Bupleurum species. The foundational work involving its isolation via acid hydrolysis and structural elucidation through spectroscopic methods has paved the way for modern research into its potential therapeutic applications. This guide provides a condensed yet thorough overview of these pioneering efforts, offering valuable context for today's researchers in the field of natural product chemistry and drug development.

Spectroscopic and Biological Insights into 16-Deoxysaikogenin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data

While specific quantitative ¹H NMR, ¹³C NMR, and MS data for 16-Deoxysaikogenin F are not available in the cited literature, data for the structurally similar Saikogenin F can be used as a reference point. It is crucial to note that the absence of the hydroxyl group at the C-16 position in this compound will induce notable shifts in the NMR spectra, particularly for the surrounding carbons and protons, and will alter the fragmentation pattern in mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry of saikosaponins and their aglycones like this compound is typically performed using soft ionization techniques such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

Table 1: Mass Spectrometry Data for Related Saikogenins

| Compound | Ion Mode | Observed m/z | Interpretation |

| Saikogenin F | Negative | - | [M-H]⁻ |

| Prosaikogenin F | Negative | - | [M-H]⁻ |

| Saikogenin G | Negative | - | [M-H]⁻ |

| Prosaikogenin G | Negative | - | [M-H]⁻ |

Note: Specific m/z values were not provided in the search results but the general observation of deprotonated molecules in negative ion mode is a key characteristic.

The fragmentation of saikosaponin aglycones often involves characteristic losses of small molecules. For instance, a common fragmentation pathway for some saikosaponins involves the loss of a 32 Da fragment, corresponding to methanol (B129727) (CH₃OH), from the aglycone.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of saikosaponins and their aglycones, which would be applicable for the characterization of this compound.

Sample Preparation for Mass Spectrometry

-

Extraction: The plant material is typically extracted with a solvent such as 70% ethanol.

-

Purification: The crude extract is then subjected to purification steps, which may include liquid-liquid extraction and column chromatography (e.g., silica (B1680970) gel).

-

LC-MS Analysis: The purified sample is dissolved in a suitable solvent (e.g., methanol) and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). An ESI source is commonly used for ionization.

NMR Spectroscopy

-

Sample Preparation: A purified sample of the compound (typically a few milligrams) is dissolved in a deuterated solvent (e.g., deuterated methanol, CD₃OD, or deuterated chloroform, CDCl₃).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For complete structural elucidation, a suite of 2D NMR experiments is typically performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments help in assigning all proton and carbon signals unambiguously.

Biological Activity and Signaling Pathway

While specific signaling pathways for this compound are not detailed in the available literature, related compounds like saikogenins have demonstrated anti-cancer effects.[2][3] A plausible mechanism of action could involve the induction of apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a generalized workflow for investigating the anti-cancer activity of a compound like this compound.

The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis that could be induced by a saikogenin.

Conclusion

This technical guide summarizes the currently available, albeit limited, spectroscopic information relevant to this compound by referencing its close analogue, Saikogenin F. The provided experimental protocols offer a general framework for the detailed structural elucidation of this and related compounds. The visualized biological pathways, while conceptual, are based on the established activities of the broader saikosaponin family and provide a logical starting point for further investigation into the pharmacological potential of this compound. Further research is warranted to isolate and fully characterize this compound to confirm its structure and elucidate its specific biological mechanisms of action.

References

- 1. Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 16-Deoxysaikogenin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 16-Deoxysaikogenin F is limited in publicly available literature. This document extrapolates potential therapeutic targets and mechanisms based on the well-documented activities of structurally related saikosaponins and saikogenins, the aglycone moieties of saikosaponins. The biological activities of this compound may differ, and the information herein should serve as a guide for future research.

Introduction

This compound is a triterpenoid (B12794562) saponin, a class of natural products known for a wide array of pharmacological activities. Saikosaponins, primarily isolated from the roots of Bupleurum species, have been a cornerstone of traditional medicine and a subject of intense scientific investigation. Their therapeutic potential spans anti-inflammatory, anti-cancer, and immunomodulatory applications. This guide synthesizes the current understanding of the molecular targets and signaling pathways likely modulated by this compound, providing a foundation for further drug discovery and development efforts.

Core Therapeutic Areas and Molecular Mechanisms

The therapeutic potential of saikosaponins, and by extension this compound, appears to be centered on three key areas: oncology, inflammation, and immunomodulation. The underlying mechanisms involve the modulation of critical signaling pathways that govern cell fate and inflammatory responses.

Anti-Cancer Activity

Saikosaponins have demonstrated significant anti-tumor effects across a range of cancer cell lines. The primary mechanisms include the induction of apoptosis (programmed cell death) and autophagy, as well as the inhibition of cell proliferation, migration, and angiogenesis.

Key Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation. Saikosaponins have been shown to inhibit this pathway, leading to decreased cell growth and survival.[1][2][3]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. Saikosaponins can modulate MAPK signaling to induce apoptosis in cancer cells.[4][5]

-

NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a key transcription factor that promotes inflammation and cell survival. Inhibition of NF-κB activation is a critical mechanism for the anti-inflammatory and anti-cancer effects of saikosaponins.

Molecular Targets:

-

Apoptosis Regulators: Saikosaponins can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent apoptosis.

-

Cell Cycle Regulators: These compounds can induce cell cycle arrest, often at the G0/G1 or G1 phase, by modulating the expression of proteins like p21, p53, CDK2, and cyclin D1.

-

Angiogenesis Factors: Saikosaponin A has been shown to inhibit angiogenesis by targeting the VEGFR2/Src/Akt pathway.

Anti-Inflammatory and Immunomodulatory Activity

Saikosaponins exhibit potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators.

Key Signaling Pathways:

-

NF-κB Signaling: As a central regulator of inflammation, the inhibition of the NF-κB pathway by saikosaponins leads to a reduction in the expression of numerous inflammatory genes.

-

MAPK Pathway: The MAPK pathway is also involved in the inflammatory response, and its modulation by saikosaponins contributes to their anti-inflammatory effects.

-

JAK/STAT Pathway: Saikosaponin D has been shown to suppress JAK2/STAT3 phosphorylation, leading to the downregulation of inflammatory cytokines.

Molecular Targets:

-

Inflammatory Enzymes: Saikosaponins inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.

-

Pro-inflammatory Cytokines: The production of cytokines such as TNF-α, IL-1β, and IL-6 is significantly suppressed by saikosaponins.

-

NOD2: Saikosaponin A has been found to inhibit the nucleotide-binding oligomerization domain 2 (NOD2)-mediated NF-κB activation.

-

CH25H: Saikosaponin A has been identified to directly target cholesterol 25-hydroxylase (CH25H), leading to the inhibition of the NLRP3 inflammasome.

Quantitative Data

The following tables summarize the reported IC50 values for various saikosaponins, providing a quantitative measure of their cytotoxic effects on different cancer cell lines.

| Saikosaponin | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| Saikosaponin A | HCT 116 (Colon Cancer) | 2.83 | 24 | |

| Saikosaponin D | HCT 116 (Colon Cancer) | 4.26 | 24 | |

| Prosaikogenin F | HCT 116 (Colon Cancer) | 14.21 | 24 | |

| Prosaikogenin G | HCT 116 (Colon Cancer) | 8.49 | 24 | |

| Saikosaponin A | SK-N-AS (Neuroblastoma) | 14.14 | 24 | |

| Saikosaponin A | SK-N-AS (Neuroblastoma) | 12.41 | 48 | |

| Saikosaponin A | SK-N-BE (Neuroblastoma) | 15.48 | 24 | |

| Saikosaponin A | SK-N-BE (Neuroblastoma) | 14.12 | 48 | |

| Saikosaponin D | DU145 (Prostate Cancer) | 10 | 24 | |

| Saikosaponin D | MCF-7 (Breast Cancer) | 7.31 ± 0.63 | 48 | |

| Saikosaponin D | T-47D (Breast Cancer) | 9.06 ± 0.45 | 48 |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: Saikosaponin-mediated anti-cancer signaling pathways.

Caption: Saikosaponin-mediated anti-inflammatory signaling pathways.

Experimental Workflows

Caption: Workflow for assessing anti-cancer activity.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control.

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 15-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Proteins

This protocol is for detecting the expression levels of proteins in signaling pathways.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., for p-Akt, Akt, p-NF-κB, NF-κB, Bcl-2, Bax, cleaved caspase-3, LC3, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Lyse the treated and control cells in RIPA buffer.

-

Determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Autophagy Analysis (LC3 Western Blot)

This protocol is for assessing the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.

Protocol:

-

Follow the Western Blot protocol as described above.

-

Use a primary antibody specific for LC3.

-

Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.

-

To confirm autophagic flux, perform the experiment in the presence and absence of a lysosomal inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1). A further increase in LC3-II levels in the presence of the inhibitor confirms that the observed increase is due to enhanced autophagosome formation rather than blocked degradation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other saikosaponins, holds significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. The primary mechanisms of action likely involve the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, leading to the induction of apoptosis and autophagy in cancer cells and the suppression of inflammatory responses.

Future research should focus on:

-

Direct Experimental Validation: Conducting comprehensive in vitro and in vivo studies specifically with this compound to confirm its biological activities and therapeutic targets.

-

Structure-Activity Relationship Studies: Investigating how the "16-Deoxy" modification influences the potency and selectivity of the compound for its molecular targets compared to other saikogenins.

-

Pharmacokinetic and Toxicological Profiling: Establishing the ADME (absorption, distribution, metabolism, and excretion) properties and safety profile of this compound to assess its drug-like potential.

-

Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents or anti-inflammatory drugs.

This technical guide provides a roadmap for researchers to explore the therapeutic potential of this compound. The multifaceted nature of its likely biological activities makes it a compelling candidate for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Inhibition of the PI3K/Akt/mTOR Signaling Axis: Potential for Sarcoma Therapy | Bentham Science [eurekaselect.com]

- 4. Saikosaponin-D Reduces H2O2-Induced PC12 Cell Apoptosis by Removing ROS and Blocking MAPK-Dependent Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction of 16-Deoxysaikogenin F from Bupleurum Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Deoxysaikogenin F is a triterpenoid (B12794562) sapogenin, the aglycone form of certain saikosaponins found in the roots of Bupleurum species, a genus of plants used extensively in traditional medicine. As a pharmacologically active molecule, this compound has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. The extraction and purification of this compound are critical steps for its further investigation and development.

These application notes provide a comprehensive overview of the methodologies for extracting this compound from Bupleurum species. The process typically involves a two-stage approach: initial extraction of the parent saikosaponins from the plant material, followed by hydrolysis to cleave the sugar moieties, yielding the desired aglycone, this compound. This document details various extraction and hydrolysis techniques, purification protocols, and quantitative data to guide researchers in obtaining this valuable compound.

Data Presentation: Comparison of Saikosaponin Extraction Methods

The efficient extraction of saikosaponins is the primary and crucial step before hydrolysis to obtain this compound. The choice of extraction method and solvent significantly impacts the yield of these precursor compounds. Below is a summary of quantitative data from various studies on the extraction of saikosaponins from Bupleurum species.

| Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio | Total Saikosaponin Yield (%) | Reference |

| Ultrasound-Assisted Extraction | 5% Ammonia-Methanol | 47 | 65 min | 1:40 (g/mL) | 6.32 | [1] |

| Ultrasound-Assisted Extraction | Methanol (B129727) | - | - | - | 4.84 | [1] |

| Ultrasound-Assisted Extraction | Anhydrous Ethanol (B145695) | - | - | - | 4.03 | [1] |

| Ultrasound-Assisted Extraction | Water | - | - | - | 2.47 | [1] |

| Reflux Extraction | 70% Ethanol (containing 0.05% ammonia (B1221849) water) | Reflux | 4 h (x2) | 1:10 (g/mL) | Not specified | [2] |

| Accelerated Solvent Extraction | 70% Aqueous Ethanol | 120 | 10 min (3 cycles) | Not specified | Not specified |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of Saikosaponins

This protocol is based on an optimized method for achieving a high yield of total saikosaponins from Bupleurum root powder.

Materials:

-

Dried Bupleurum root powder (40-mesh)

-

5% Ammonia-Methanol solution (v/v)

-

Ultrasonic bath/sonicator

-

Filter paper or centrifugation apparatus

-

Rotary evaporator

Procedure:

-

Weigh 10 g of dried Bupleurum root powder and place it in a suitable flask.

-

Add 400 mL of 5% ammonia-methanol solution to achieve a 1:40 solid-to-liquid ratio.

-

Place the flask in an ultrasonic bath and sonicate for 65 minutes at a controlled temperature of 47°C and an ultrasonic power of 360 W.

-

After extraction, separate the supernatant from the solid residue by filtration or centrifugation.

-

Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to obtain the crude saikosaponin extract.

-

The crude extract can be dried and stored for subsequent hydrolysis or redissolved for direct purification of specific saikosaponins.

Protocol 2: Enzymatic Hydrolysis of Saikosaponins to this compound

This protocol details the conversion of Saikosaponin A, a major saikosaponin in Bupleurum, to Saikogenin F (this compound) using a recombinant β-glucosidase.

Materials:

-

Crude saikosaponin extract or purified Saikosaponin A

-

Recombinant β-glucosidase (e.g., BglPm from Paenibacillus mucilaginosus)

-

50 mM Sodium phosphate (B84403) buffer (pH 7.0)

-

Incubator/shaker

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Prepare a solution of the crude saikosaponin extract or purified Saikosaponin A in 50 mM sodium phosphate buffer (pH 7.0) to a final concentration of 1 mg/mL.

-

Add the recombinant β-glucosidase to the saikosaponin solution. The optimal enzyme concentration may need to be determined empirically.

-

Incubate the reaction mixture at 37°C for 8 hours with gentle agitation. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, stop the reaction by adding an equal volume of ethyl acetate.

-

Partition the mixture in a separatory funnel. Collect the ethyl acetate layer, which contains the less polar saikogenins, including this compound.

-

Wash the ethyl acetate layer with distilled water to remove the buffer salts and enzyme.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude saikogenin mixture.

-

The crude saikogenin mixture is now ready for purification.

Protocol 3: Purification of this compound

This protocol outlines the purification of this compound from the crude saikogenin mixture using silica gel column chromatography followed by preparative HPLC.

A. Silica Gel Column Chromatography

Materials:

-

Crude saikogenin mixture

-

Silica gel (100-200 mesh)

-

Glass column

-

Solvents: Chloroform (B151607) and Methanol

-

TLC plates and developing chamber

Procedure:

-

Prepare a silica gel slurry in chloroform and pack it into a glass column.

-

Dissolve the crude saikogenin mixture in a minimal amount of chloroform and load it onto the top of the silica gel column.

-

Elute the column with a gradient of chloroform and methanol. A suggested starting gradient is 100% chloroform, gradually increasing the polarity by adding methanol.

-